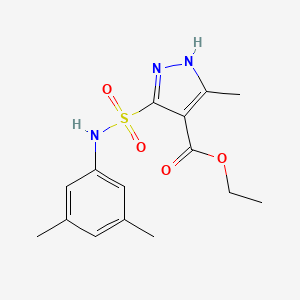![molecular formula C20H20N2O4 B2976258 N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 875616-87-8](/img/structure/B2976258.png)
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound with a unique combination of structural features, which has garnered significant interest in scientific research The compound's backbone includes a morpholine ring, a phenyl group, and an isochromene carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. Common steps include:
Formation of the isochromene ring system through cyclization reactions.
Attachment of the phenyl group via coupling reactions.
Introduction of the morpholine ring by nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods can vary, large-scale synthesis often relies on optimized reaction conditions to ensure high yield and purity. These conditions might include specific catalysts, temperature control, and pressure adjustments to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can modify the carbonyl group in the isochromene ring, potentially leading to alcohol derivatives.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives at the isochromene ring.
Substitution: Halogenated or alkylated derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has found applications in various scientific fields, including:
Chemistry:
Used as an intermediate in the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry.
Biology:
Investigated for its potential as a biochemical probe.
Studied for its interactions with various biomolecules.
Medicine:
Industry:
Utilized in the development of novel materials.
Explored for its potential in catalysis.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The detailed mechanism of action may vary depending on the application, but common pathways include:
Binding to Protein Targets: The morpholine and isochromene moieties facilitate binding to protein active sites, modulating their activity.
Pathway Modulation: The compound can influence signaling pathways by inhibiting or activating enzymes and receptors involved in those pathways.
Comparación Con Compuestos Similares
N-[4-(piperidin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide.
N-[4-(pyrrolidin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide.
Uniqueness:
The presence of the morpholine ring distinguishes it from similar compounds with piperidine or pyrrolidine rings, potentially altering its chemical reactivity and biological interactions.
Differences in the heterocyclic ring structure can lead to unique binding affinities and selectivities for molecular targets.
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide represents a fascinating compound with versatile applications and significant potential for further research. Its unique structural features offer numerous possibilities for chemical modifications and innovative applications across various scientific disciplines.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(18-13-14-3-1-2-4-17(14)20(24)26-18)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,18H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKGUVBJPZMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/new.no-structure.jpg)
![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976186.png)
![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)


![N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2976198.png)
